2-Amino-6-(hydroxymethyl)-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
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Overview
Description
2-Amino-6-(hydroxymethyl)-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with a unique structure that includes a naphthyl group, a hydroxymethyl group, and a pyrano[3,2-b]pyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(hydroxymethyl)-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1-naphthaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the amino and hydroxymethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(hydroxymethyl)-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrano[3,2-b]pyran ring can be reduced to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles can be used, depending on the desired substituent, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would produce a hydroxyl derivative.
Scientific Research Applications
2-Amino-6-(hydroxymethyl)-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Amino-6-(hydroxymethyl)-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the substituents on the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-naphthyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile: A structural isomer with similar properties but different spatial arrangement of functional groups.
2-Amino-6-(hydroxymethyl)-4-(2-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile: Another isomer with the naphthyl group in a different position.
Uniqueness
The uniqueness of 2-Amino-6-(hydroxymethyl)-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile lies in its specific arrangement of functional groups, which can influence its reactivity, biological activity, and potential applications. The presence of both amino and hydroxymethyl groups, along with the naphthyl moiety, provides a versatile platform for further chemical modifications and functionalization.
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-4-naphthalen-1-yl-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c21-9-15-17(14-7-3-5-11-4-1-2-6-13(11)14)19-18(26-20(15)22)16(24)8-12(10-23)25-19/h1-8,17,23H,10,22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCECXXVEKNNRNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(=C(OC4=C3OC(=CC4=O)CO)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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